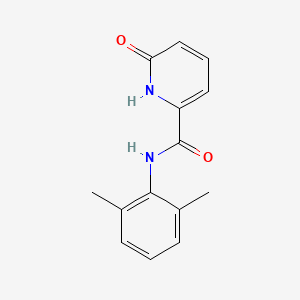

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)13(9)16-14(18)11-7-4-8-12(17)15-11/h3-8H,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTMFMKUMLGROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with an appropriate pyridine derivative. One common method involves the acylation of 2,6-dimethylaniline with a pyridine-2-carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product. The choice of reagents, catalysts, and solvents is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the phenyl group are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: This compound shares a similar phenyl group but differs in the presence of a piperazine ring.

N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Another related compound with a different heterocyclic structure.

Uniqueness

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide, with CAS number 1982260-18-3, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxamide group and a 2,6-dimethylphenyl moiety. Its molecular formula is , with a molecular weight of approximately 242.28 g/mol. The presence of carbonyl and amide functionalities indicates potential reactivity in various biological contexts.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

2. Anti-inflammatory Effects

The compound also demonstrates notable anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential role in managing inflammatory diseases. The anti-inflammatory activity may be mediated through the inhibition of specific signaling pathways, such as NF-kB, which is crucial in regulating immune responses .

3. Anticancer Activity

This compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The compound's ability to interact with specific molecular targets involved in cell proliferation and survival pathways is under investigation .

The biological activity of this compound is likely due to its interactions with various biological targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic processes within pathogens or cancer cells.

- Receptor Modulation: It could modulate receptor activity that plays a role in inflammation or cell growth.

- Signal Transduction Pathways: By affecting signaling pathways like NF-kB and others related to inflammation and cancer progression, the compound can exert its therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values indicating significant cytotoxicity at micromolar concentrations. Flow cytometry analysis further revealed that the compound induced cell cycle arrest and apoptosis through caspase activation pathways .

Q & A

Q. What are the established synthetic routes for N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with intermediates like 2,6-dimethylaniline. Key steps include:

- Acylation : Reacting chloroacetamide derivatives with aromatic amines under controlled conditions (e.g., toluene solvent, diethylamine as a base) .

- Cyclization : Formation of the pyridone ring via intramolecular condensation, optimized by temperature (e.g., reflux in ethanol) and catalyst selection.

Optimization Strategies : - Solvent polarity adjustments to enhance yield.

- Use of TLC for real-time monitoring of intermediate formation .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Key Intermediate |

|---|---|---|---|

| Acylation | Toluene, diethylamine, 25°C | 75–80 | N-(2,6-Dimethylphenyl)chloroacetamide |

| Cyclization | Ethanol, reflux, 4h | 60–65 | Pyridone core |

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- HPLC : Purity assessment (≥98% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

- UV-Vis Spectroscopy : λmax at 265 nm (π→π* transitions in aromatic/amide groups) .

- NMR : <sup>1</sup>H NMR (DMSO-d6) δ 2.25 (s, 6H, CH3), 6.90–7.20 (m, aromatic H), 8.40 (s, NH) .

Q. What are the key physical and chemical properties critical for handling?

- Methodological Answer :

- Melting Point : 114–117°C (indicative of crystalline stability) .

- Density : 1.165 g/cm<sup>3</sup> (impacts solubility in organic solvents) .

- Hydrolytic Sensitivity : Susceptible to degradation under acidic/basic conditions; storage at −20°C in inert atmospheres recommended.

Q. What impurities are commonly encountered, and how are they controlled?

- Methodological Answer :

- Major Impurities :

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interactions?

- Methodological Answer :

- Molecular Docking : Used to study binding affinity with biological targets (e.g., enzymes) via AutoDock Vina.

- DFT Calculations : B3LYP/6-31G(d) basis set optimizes geometry and frontier molecular orbitals (HOMO-LUMO gaps predict charge transfer) .

- Example : Pyridone ring’s electron-deficient nature enhances electrophilic substitution at the 3-position .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer :

- Case Study : Discrepancies in <sup>13</sup>C NMR signals for carbonyl groups (predicted vs. observed).

- Solution : X-ray crystallography (SHELXL refinement) confirms planar amide geometry and hydrogen-bonding networks .

- Cross-Validation : Correlate IR (amide I band at 1650 cm<sup>−1</sup>) with XRD data .

Q. How to design experiments to study degradation pathways under various conditions?

- Methodological Answer :

- Stress Testing :

- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.

- Oxidative Stress : 3% H2O2, 40°C.

- Analytical Tools :

- LC-MS : Identifies degradation products (e.g., hydrolyzed pyridone ring).

- Kinetic Modeling : Arrhenius plots determine activation energy for degradation .

Q. What synthetic modifications enhance bioactivity while maintaining stability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Nitro or cyano substitutions at the pyridone 4-position increase enzymatic inhibition .

- Steric Shielding : 2,6-Dimethylphenyl group reduces metabolic oxidation .

- Case Study : Analogues with thieno-pyridine cores show improved pharmacokinetics (t½ = 8h vs. 2h for parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.